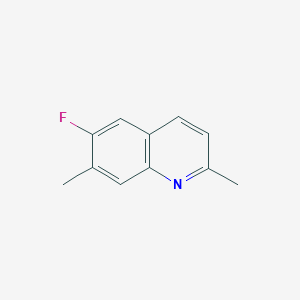

6-Fluoro-2,7-dimethylquinoline

説明

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. sigmaaldrich.com This has led to the development of numerous quinoline-based compounds with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govsigmaaldrich.comrsc.org The rigid, planar structure of the quinoline ring system allows for effective π-stacking interactions with biological macromolecules, while the nitrogen atom can participate in hydrogen bonding and act as a proton acceptor. nih.gov Furthermore, the quinoline ring can be readily functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties to optimize its interaction with specific biological targets. tandfonline.comnih.gov This inherent versatility ensures that the quinoline scaffold remains a central focus of academic and industrial research in the quest for novel bioactive molecules. sigmaaldrich.comrsc.org

Overview of Dimethylquinoline Derivatives and their Academic Research Relevance

Dimethylquinoline derivatives are a class of compounds that have been the subject of considerable academic interest. The introduction of methyl groups onto the quinoline scaffold can have a significant impact on the molecule's physical and biological properties. smolecule.comscienceijsar.com Methyl groups can influence the compound's solubility, with many dimethylquinolines exhibiting good solubility in organic solvents. scienceijsar.com Furthermore, the position of the methyl groups can affect the compound's reactivity and its interaction with biological targets. smolecule.com For example, 2,6-dimethylquinoline (B146794) has been studied for its potential to inhibit cytochrome P450 enzymes, which are involved in drug metabolism. sigmaaldrich.com The synthesis of various dimethylquinoline isomers, such as 2,6-dimethylquinoline and 2,7-dimethylquinoline (B1584490), has been explored through methods like the Skraup reaction and photocatalytic syntheses. arabjchem.orgsmolecule.com These studies provide valuable insights into the structure-activity relationships of this class of compounds and highlight their potential as scaffolds for the development of new chemical entities. smolecule.comscienceijsar.com

Academic Rationale for Comprehensive Investigation of 6-Fluoro-2,7-dimethylquinoline

The chemical structure of this compound combines the key features of a quinoline core, a strategically placed fluorine atom, and two methyl groups. While specific research on this exact compound is limited, the academic rationale for its comprehensive investigation is strong and is based on the well-established principles of medicinal and materials chemistry.

The presence of the fluorine atom at the 6-position is anticipated to significantly influence the electronic properties of the benzene (B151609) portion of the quinoline ring, potentially enhancing its biological activity and metabolic stability. The methyl groups at the 2- and 7-positions are expected to modulate the compound's lipophilicity and steric profile, which could lead to improved interactions with specific biological targets.

The synthesis of this compound would likely involve a multi-step process, potentially starting from a fluorinated aniline (B41778) derivative followed by a cyclization reaction to form the quinoline ring, and subsequent methylation. A plausible synthetic route could be analogous to the photocatalytic synthesis of 2,7-dimethylquinoline from m-toluidine. chemsrc.com

Given the known biological activities of many fluorinated and methylated quinoline derivatives, a comprehensive investigation into this compound is warranted. Such a study would likely focus on its synthesis, characterization using modern spectroscopic techniques (NMR, MS), and evaluation of its potential biological activities, such as antimicrobial and anticancer properties. The data obtained from such research would contribute valuable knowledge to the field of heterocyclic chemistry and could pave the way for the development of new therapeutic agents or functional materials.

Interactive Data Tables of Related Compounds

Due to the limited availability of specific experimental data for this compound, the following tables present data for closely related compounds to provide context and illustrate the expected physicochemical properties.

Table 1: Physicochemical Properties of Related Dimethylquinolines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2,6-Dimethylquinoline | C₁₁H₁₁N | 157.21 | 57-59 | sigmaaldrich.com |

| 2,7-Dimethylquinoline | C₁₁H₁₁N | 157.21 | Not available | rsc.org |

| 2,8-Dimethylquinoline | C₁₁H₁₁N | 157.21 | Not available | chemsrc.com |

Table 2: Spectroscopic Data for 2,7-Dimethylquinoline

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H | 2.55 (s, 3H), 2.35 (s, 3H), 7.03-7.90 (m, 5H) | rsc.org |

| ¹³C | 25.2, 24.3, 121.71-129.34, 124.5, 139.1, 146.7, 158.7 | rsc.org |

Table 3: Synthesis of Substituted Quinolines

| Product | Reactant(s) | Method | Yield (%) | Reference |

| 2,7-Dimethylquinoline | m-Toluidine, Ethanol | Photocatalysis (TiO₂) | 64 | chemsrc.com |

| 6-Fluoro-2-methylquinoline | 4-Fluoronitrobenzene, Ethanol | Photocatalysis (TiO₂) | 11 | arabjchem.org |

| 7-(5'-Alkyl-1',3',4'-thiadiazol/oxadiazol-2'-ylthio)-6-fluoro-2,4-dimethylquinolines | 7-chloro-6-fluoro-2,4-dimethylquinoline, 5-alkyl-1,3,4-thiadiazol/oxadiazol-2-thiols | Microwave-assisted | Improved yield over conventional heating | nih.gov |

Structure

2D Structure

3D Structure

特性

分子式 |

C11H10FN |

|---|---|

分子量 |

175.20 g/mol |

IUPAC名 |

6-fluoro-2,7-dimethylquinoline |

InChI |

InChI=1S/C11H10FN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3 |

InChIキー |

TYWFHKKKXKGBBC-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=C(C=C1)C=C(C(=C2)C)F |

製品の起源 |

United States |

Advanced Spectroscopic Characterization of 6 Fluoro 2,7 Dimethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For fluoroquinoline systems, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, allows for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, type, and connectivity of protons in a molecule. In the case of 6-fluoro-2,7-dimethylquinoline derivatives, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing effect of the fluorine atom and the positions of the methyl groups.

For instance, in a derivative like 2-(1,4-dioxan-2-yl)-6-fluoro-4,7-dimethylquinoline, the aromatic protons exhibit distinct signals. rsc.org The proton at position 8 typically appears as a doublet around δ 7.87 ppm, while the proton at position 5 shows a doublet at approximately δ 7.47 ppm due to coupling with the adjacent fluorine atom. rsc.org The proton at position 3 is often observed as a singlet around δ 7.39 ppm. rsc.org The methyl groups at positions 2 and 7 would also show characteristic singlet signals in the upfield region of the spectrum. rsc.org

Table 1: ¹H NMR Data for a this compound Derivative

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-8 | 7.87 | d | 7.6 |

| H-5 | 7.47 | d | 10.7 |

| H-3 | 7.39 | s | - |

| CH₃ (at C-2) | 2.55 | s | - |

| CH₃ (at C-7) | 2.35 | s | - |

Note: Data is based on a representative derivative and may vary slightly for this compound itself. The chemical shifts for the methyl groups are referenced from 2,7-dimethylquinoline (B1584490). rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound are significantly affected by the fluorine substituent. The carbon directly bonded to the fluorine (C-6) exhibits a large coupling constant (¹JCF).

In the ¹³C NMR spectrum of a derivative such as 2-(1,4-dioxan-2-yl)-6-fluoro-4,7-dimethylquinoline, the carbon C-6 shows a doublet with a large coupling constant of approximately 250 Hz. rsc.org Other carbons in the quinoline (B57606) ring also show smaller couplings to the fluorine atom. For example, C-5 and C-7 might appear as doublets with coupling constants in the range of 21-23 Hz and 3-6 Hz, respectively. rsc.org

Table 2: ¹³C NMR Data for a this compound Derivative

| Carbon Position | Chemical Shift (δ, ppm) | Coupling to Fluorine (JCF, Hz) |

|---|---|---|

| C-2 | 158.7 | - |

| C-3 | 121.7 | - |

| C-4 | 146.7 | - |

| C-4a | 124.5 | - |

| C-5 | 129.6 | d, J = 21 |

| C-6 | 160.0 | d, J = 250 |

| C-7 | 139.1 | d, J = 3.3 |

| C-8 | 127.0 | d, J = 9.2 |

| C-8a | 131.9 | d, J = 6.3 |

| CH₃ (at C-2) | 25.2 | - |

| CH₃ (at C-7) | 24.3 | - |

Note: Data is a composite based on derivatives and related structures. The chemical shifts for the non-fluorinated carbons are referenced from 2,7-dimethylquinoline. rsc.orgrsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis for Fluoroquinoline Systems

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. man.ac.uk The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making it an excellent probe for structural and electronic changes. lcms.cz In this compound, the ¹⁹F NMR spectrum would show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. sigmaaldrich.com The coupling of the fluorine atom to adjacent protons (H-5 and H-7) would result in a multiplet structure for this resonance. The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of signal overlap, simplifying spectral analysis. lcms.cz

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Advanced multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve overlapping signals and establish connectivity between atoms. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the quinoline ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). columbia.edu This is particularly useful for assigning the protonated carbons in the this compound structure. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This technique is crucial for piecing together the entire molecular structure by identifying long-range connectivities, for example, between the methyl protons and the quaternary carbons of the quinoline core. columbia.edu

These techniques, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound and its derivatives. auckland.ac.nznih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly FT-IR, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies, allowing for the identification of specific structural features.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed around 2850-3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the quinoline ring (C=N and C=C bonds) are expected in the 1500-1650 cm⁻¹ region. rsc.org

C-F stretching: The C-F stretching vibration is a strong absorption and is typically found in the 1000-1400 cm⁻¹ range. researchgate.net Its exact position can provide further structural information.

C-H bending: In-plane and out-of-plane C-H bending vibrations of the aromatic ring and methyl groups occur at lower frequencies, contributing to the fingerprint region of the spectrum.

The FT-IR spectrum serves as a valuable complementary technique to NMR for the structural confirmation of this compound.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N, C=C Stretch (Quinoline Ring) | 1500-1650 |

| C-F Stretch | 1000-1400 |

Note: These are general ranges and the exact frequencies will be specific to the molecule.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques frequently employed in the characterization of quinoline derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the confirmation of molecular formulas. For quinoline derivatives, HRMS is crucial for verifying the successful synthesis of target compounds. For instance, the HRMS data for 2-(1,4-dioxan-2-yl)-6-fluoro-4,7-dimethylquinoline (a derivative of the target compound) showed a calculated m/z of 282.0692 for [M+H]⁺, with the found value being 282.0694, confirming its molecular formula as C₁₄H₁₃ClFNO₂. rsc.org Similarly, HRMS has been used to confirm the structures of various other substituted quinolines. mdpi.comacs.orgbiorxiv.org

Table 2: HRMS Data for Selected Quinoline Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 2-(1,4-dioxan-2-yl)-7-chloro-6-fluoro-4-methylquinoline | C₁₄H₁₃ClFNO₂ | 282.0692 | 282.0694 | rsc.org |

| 7-fluoro-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione | C₂₀H₂₀FNO₄S | Not specified | Not specified | mdpi.com |

| Dimethyl 4-(2-Methoxybenzoyl)quinoline-2,3-dicarboxylate | C₂₁H₁₈NO₆ | 380.1129 | 380.1130 | acs.org |

| 2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-3,6-dimethylquinoline-4-carboxylic acid | C₂₄H₁₈F₂NO₂ | Not specified | Not specified | biorxiv.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduimist.ma This technique is ideal for analyzing complex mixtures and identifying individual components. The GC separates volatile compounds based on their boiling points and interactions with the stationary phase, and the MS then provides mass spectra for each separated component, allowing for their identification. etamu.eduimist.ma In the context of quinoline derivatives, GC-MS is used to analyze reaction products and identify impurities. For example, the analysis of Anbarnesa smoke by GC-MS identified twenty-two constituents, including various organic compounds. nih.gov While direct GC-MS data for this compound is not provided in the search results, the technique is applicable for its analysis, and the resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern. The PubChem database entry for 2,6-dimethylquinoline (B146794) includes experimental GC-MS data, which can serve as a reference for predicting the fragmentation of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. msu.edutechnologynetworks.com The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. technologynetworks.com The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure. For quinoline and its derivatives, UV-Vis spectroscopy is used to study their electronic properties. arkat-usa.orgmdpi.com The absorption spectra of quinoline derivatives typically show multiple absorption bands corresponding to π-π* and n-π* transitions. The substitution pattern on the quinoline ring can significantly influence the position and intensity of these bands. For instance, a study on novel quinoline derivatives reported changes in the wavelength of maximum absorption (λmax) with different substitutions. arkat-usa.org While specific UV-Vis data for this compound is not available, it is expected to exhibit characteristic absorption bands in the UV region, influenced by the fluoro and dimethyl substituents.

Table 3: UV-Vis Absorption Data for Representative Quinoline Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| Quinoline-7-carboxaldehyde | Not specified | 200-400 | researchgate.net |

| Substituted Quinoline Derivatives | Not specified | Varies with substitution | arkat-usa.org |

| 6-Chloroquinoline | Not specified | Not specified | researchgate.net |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Table 4: Crystallographic Data for a Related Indenoquinoxaline Derivative

| Parameter | Value | Reference |

| Crystal System | Triclinic | scialert.net |

| Space Group | P-1 | scialert.net |

Computational Chemistry and Theoretical Investigations of 6 Fluoro 2,7 Dimethylquinoline

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For a compound like 6-fluoro-2,7-dimethylquinoline, MD simulations can provide insights into its conformational flexibility, stability, and interactions with surrounding molecules, such as solvent or a biological receptor. uantwerpen.bemdpi.com

Table 1: Illustrative Parameters from Molecular Dynamics Simulations This table illustrates typical data obtained from MD simulations of a ligand-protein complex. The values are hypothetical for this compound.

| Parameter | Value | Description |

| Average RMSD (Ligand) | 1.5 Å | Measures the average deviation of the ligand's position from a reference structure, indicating stability in the binding pocket. |

| Average RMSD (Protein Cα) | 2.0 Å | Measures the average deviation of the protein's backbone atoms, indicating overall protein stability during the simulation. |

| Key Hydrogen Bonds | 1 | Number of persistent hydrogen bonds formed between the ligand and the receptor. |

| van der Waals Energy | -45 kcal/mol | Contribution of van der Waals forces to the total binding energy. |

| Electrostatic Energy | -20 kcal/mol | Contribution of electrostatic forces to the total binding energy. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are instrumental in rational drug design, allowing for the prediction of a compound's activity and the identification of key structural features that influence its potency. For this compound, a QSAR model would be built using a dataset of structurally related quinoline (B57606) derivatives with known activities against a specific biological target. capes.gov.brmdpi.comnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. These can be broadly categorized into 1D, 2D, and 3D descriptors.

1D Descriptors: These include basic properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Balaban J index, connectivity indices), which describe molecular branching and shape, and constitutional descriptors. researchgate.net

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric (e.g., molecular volume) and electronic descriptors (e.g., dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)). researchgate.netdergipark.org.tr

For this compound, descriptors would be calculated to capture the influence of the fluorine atom (affecting electronic properties like atomic charges and dipole moment) and the methyl groups (affecting steric and hydrophobic properties). dergipark.org.tr The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to avoid overfitting and to build a robust model. arabjchem.org

Table 2: Examples of Computational Descriptors for a Quinoline Derivative This table shows examples of descriptors that would be calculated for QSAR analysis. Values are illustrative.

| Descriptor Type | Descriptor Name | Illustrative Value | Description |

| Electronic | HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| Electronic | LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Electronic | Dipole Moment | 2.1 Debye | A measure of the molecule's overall polarity. |

| Steric/Topological | Molecular Volume | 180 ų | The van der Waals volume of the molecule. |

| Hydrophobic | LogP | 3.5 | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of hydrophobicity. |

| Topological | Balaban J Index | 2.8 | A topological index that correlates with the branching and shape of the molecule. |

Once descriptors are calculated for a series of compounds, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. researchgate.netarabjchem.org The goal is to create a mathematical equation that accurately predicts the biological activity (e.g., IC₅₀) based on the descriptor values.

Robust validation is crucial to ensure the model is predictive and not just a result of chance correlation. arabjchem.org This involves:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to test the model's internal consistency and stability. A q² value greater than 0.5 is generally considered indicative of a good model. tandfonline.comjlu.edu.cn

External Validation: The model's predictive power is tested on an external set of compounds (a test set) that was not used in model development. The predictive ability is often measured by the r²_pred value, with a value greater than 0.6 being desirable. mdpi.com

In studies of quinoline derivatives, successful QSAR models often report a high cross-validated q² (e.g., 0.5 to 0.8) and a high coefficient of determination r² (e.g., > 0.9), indicating a strong correlation and predictive capability. researchgate.nettandfonline.com

The ultimate goal of a QSAR model is to provide insights into the structure-activity relationship (SAR), i.e., how changes in the molecular structure affect its reactivity or biological activity. By analyzing the descriptors that are most influential in the QSAR equation, researchers can deduce which properties are critical for activity.

For example, a hypothetical QSAR model for a series of quinoline derivatives including this compound might reveal that:

A positive coefficient for a descriptor related to hydrophobicity (like LogP) suggests that increasing lipophilicity enhances activity.

A negative coefficient for a steric descriptor at a certain position might indicate that bulky substituents are detrimental to activity. rsc.org

The inclusion of electronic descriptors like HOMO or LUMO energy can point to the importance of electron-donating or accepting capabilities for the compound's mechanism of action. researchgate.net

These relationships provide rational design principles for synthesizing new, more potent analogues. rsc.org

Molecular Docking Studies for Understanding Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. uantwerpen.be For this compound, docking studies would be performed to predict its binding mode within the active site of a specific biological target. researchgate.net

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating the binding energy for each pose using a scoring function. The pose with the lowest energy is considered the most likely binding mode.

Docking studies on quinoline derivatives have successfully elucidated key intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic quinoline ring can form stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. rsc.org

Hydrophobic Interactions: The methyl groups of this compound would likely engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket. rsc.org

Halogen Bonds: The fluorine atom at the 6-position could potentially form halogen bonds, which are specific noncovalent interactions that can contribute to binding affinity.

The insights from molecular docking are invaluable for understanding the structural basis of a compound's activity and for guiding the design of new derivatives with improved binding affinity. nih.gov

Chemical Reactivity and Mechanistic Studies of 6 Fluoro 2,7 Dimethylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring system is susceptible to electrophilic aromatic substitution (EAS) reactions. These reactions involve the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comtotal-synthesis.comlibretexts.org The reactivity and regioselectivity of EAS on quinoline are influenced by the presence of the nitrogen atom and other substituents on the ring. The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, making the benzene (B151609) ring the preferred site for substitution.

In the case of 6-fluoro-2,7-dimethylquinoline, the fluorine atom at the 6-position and the methyl groups at the 2- and 7-positions further influence the outcome of EAS reactions. The fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director due to its resonance effect. The methyl groups are activating and ortho-, para-directing. The interplay of these electronic effects determines the position of electrophilic attack.

While specific studies on this compound are limited, research on related fluoroquinolines provides insights. For instance, the bromination of 8-fluoroquinoline (B1294397) typically occurs via an electrophilic substitution mechanism. smolecule.com Generally, electrophilic halogenation of quinoline can be complex, and the position of substitution is sensitive to the reaction conditions and the specific halogenating agent used.

Nucleophilic Substitution Reactions and Regioselectivity on Fluoroquinoline Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing fluoroquinoline derivatives. The fluorine atom, being a good leaving group, can be displaced by various nucleophiles. smolecule.comsmolecule.com The regioselectivity of these reactions is a critical aspect, determining the final structure of the product.

In fluoroquinolines, the positions most susceptible to nucleophilic attack are those activated by the electron-withdrawing nitrogen atom, typically the 2- and 4-positions. imperial.ac.uk However, the substitution pattern of the quinoline ring plays a crucial role in directing the incoming nucleophile. Studies on various fluoroquinoline derivatives have shown that nucleophilic displacement can occur at different positions depending on the specific isomer and the reaction conditions. For example, in some tetrafluoroquinolines, nucleophilic substitution occurs exclusively at the 7-position. semanticscholar.org

For this compound, the fluorine at the 6-position is on the benzenoid ring and is less activated towards nucleophilic attack compared to a fluorine at the 2- or 4-position. However, under forcing conditions or with strong nucleophiles, substitution at the 6-position may be possible. The presence of the methyl groups can also sterically hinder the approach of the nucleophile.

Carbon-Hydrogen (C-H) Bond Functionalization and Activation Mechanisms

C-H bond functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. mdpi.com This approach allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, avoiding the need for pre-functionalized starting materials. sigmaaldrich.com In the context of quinoline derivatives, transition metal-catalyzed C-H activation is a prominent strategy. mdpi.commdpi.com

The general mechanism for metal-catalyzed C-H activation involves the coordination of the metal to the quinoline, followed by the cleavage of a C-H bond to form a cyclometalated intermediate. scielo.br This key step can proceed through various pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic substitution, depending on the metal catalyst and the substrate. mdpi.comscielo.br

For this compound, the directing-group ability of the quinoline nitrogen can guide the metal catalyst to activate specific C-H bonds, primarily at the C8 position. The electronic properties of the fluorine and methyl substituents would also influence the reactivity of the C-H bonds on the quinoline scaffold. Mechanistic studies on similar systems have utilized techniques like kinetic isotope effect experiments and computational modeling to elucidate the precise C-H activation pathway. mdpi.com

Oxidative and Reductive Transformations of Quinoline Structures

Electrocatalytic Hydrogenation of Quinoline Systems

Electrocatalytic hydrogenation (ECH) offers a green and efficient alternative to traditional chemical hydrogenation methods for the reduction of quinoline systems to valuable 1,2,3,4-tetrahydroquinolines. rsc.orgnih.govbeilstein-journals.org This process typically involves the use of a proton-exchange membrane (PEM) reactor or other electrochemical cells where water can be used as the hydrogen source. rsc.orgbeilstein-journals.org

The mechanism of ECH involves the generation of active hydrogen species on the cathode surface, which then react with the adsorbed quinoline substrate. nih.govbeilstein-journals.org The choice of cathode material and the presence of additives can significantly influence the efficiency and selectivity of the hydrogenation. For instance, fluorine-doped cobalt (Co-F) electrocatalysts have shown enhanced activity for the ECH of quinoline, attributed to the increased adsorption of the quinoline molecule on the catalyst surface. rsc.org The reaction can be promoted by the addition of acids like p-toluenesulfonic acid (PTSA). nih.govbeilstein-journals.org

| Catalyst | Additive | Product | Conversion/Yield | Reference |

| Pd/C | - | 1,2,3,4-Tetrahydroquinoline | Low Yield | nih.govbeilstein-journals.org |

| Ir/C | - | 1,2,3,4-Tetrahydroquinoline | Low Yield | nih.govbeilstein-journals.org |

| Ru/C | - | 1,2,3,4-Tetrahydroquinoline | Low Yield | nih.govbeilstein-journals.org |

| Pt/C | - | 1,2,3,4-Tetrahydroquinoline | Low Yield | nih.govbeilstein-journals.org |

| Fluorine-doped Cobalt (Co-F) | - | 1,2,3,4-Tetrahydroquinoline | High Conversion | rsc.org |

| Various | p-Toluenesulfonic acid (PTSA) | 1,2,3,4-Tetrahydroquinoline | Efficient Promotion | nih.govbeilstein-journals.org |

| NiCoCu | - | 1,2,3,4-Tetrahydroquinoline | 99.5% Conversion | researchgate.net |

Photocatalytic Oxidation Processes Involving Quinoline Derivatives

Photocatalytic oxidation provides a mild and environmentally friendly method for the transformation of quinoline derivatives. researchgate.net Visible-light-induced processes, often employing organic dyes or semiconductor photocatalysts, can initiate a variety of reactions, including the synthesis of quinolines from precursors or the functionalization of the quinoline ring. mdpi.comnih.gov

One common photocatalytic process is the oxidative dehydrogenation of tetrahydroquinolines to form quinolines. organic-chemistry.org The mechanism often involves the generation of a radical cation of the substrate through single-electron transfer (SET) to the excited photocatalyst. nih.gov This radical cation can then undergo further reactions, such as deprotonation and oxidation, to yield the final product. For example, 9,10-phenanthrenequinone (PQ) has been used as a photocatalyst to oxidize 2-vinylarylimines to quinolines, where the excited PQ* induces a one-electron oxidation of the imine to trigger the cyclization. nih.gov

Reaction Pathway Elucidation and Kinetic Analysis for Syntheses and Transformations

Understanding the reaction pathways and kinetics is crucial for optimizing the synthesis and transformation of quinoline derivatives. researchgate.nettandfonline.com Mechanistic studies often involve a combination of experimental techniques, such as in-situ monitoring of reaction progress, isolation and characterization of intermediates, and kinetic isotope effect studies, along with computational modeling. mdpi.comresearchgate.net

For the synthesis of quinolines, various named reactions like the Friedländer, Skraup, and Combes syntheses have well-studied mechanisms involving condensation and cyclization steps. iipseries.orgnih.gov Modern synthetic methods, such as transition metal-catalyzed C-H activation and photocatalytic reactions, have more complex mechanistic pathways that are areas of active research. mdpi.commdpi.comnih.gov

Kinetic studies on the transformation of fluoroquinolones, such as their oxidation by various reagents, have been conducted to determine the reaction order with respect to each reactant and to propose a plausible mechanism. researchgate.nettandfonline.comnih.gov These studies often reveal the formation of intermediate complexes and the rate-determining step of the reaction. For instance, the oxidation of norfloxacin (B1679917) by alkaline permanganate (B83412) was found to be first-order with respect to permanganate and less than unity with respect to norfloxacin, suggesting the formation of an intermediate complex. researchgate.net

| Reaction Type | Key Mechanistic Features | References |

| Electrophilic Aromatic Substitution | Formation of a carbocation intermediate (arenium ion). | masterorganicchemistry.comtotal-synthesis.com |

| Nucleophilic Aromatic Substitution | Formation of a Meisenheimer-type intermediate. | imperial.ac.uk |

| C-H Activation | Concerted metalation-deprotonation, oxidative addition. | mdpi.comscielo.br |

| Electrocatalytic Hydrogenation | Generation of active hydrogen species on the cathode. | nih.govbeilstein-journals.org |

| Photocatalytic Oxidation | Single-electron transfer to form a radical cation. | nih.gov |

| Friedländer Synthesis | Condensation to form an imine followed by cyclization. | nih.gov |

Exploration of Derivatization and Analogue Synthesis for Structural Diversification

Strategic Functionalization of the 6-Fluoro-2,7-dimethylquinoline Core

The functionalization of the this compound core is approached through several established and innovative synthetic routes. The inherent reactivity of the quinoline (B57606) system, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl groups, guides these strategies.

Classic quinoline synthesis methods such as the Conrad-Limpach and Skraup reactions provide foundational pathways to the core structure, starting from appropriately substituted anilines. tandfonline.comresearchgate.net For instance, the Conrad-Limpach reaction involves the condensation of anilines with β-keto esters, which can be a versatile method for preparing 4-hydroxyquinoline (B1666331) precursors that are amenable to further functionalization. tandfonline.com Similarly, modifications of the Skraup synthesis, which traditionally uses glycerol (B35011) and an oxidizing agent, can be adapted to produce specific quinoline derivatives.

A more direct and widely used method for constructing polysubstituted quinolines is the Friedländer heteroannulation reaction. researchgate.netrsc.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by acids or bases. This approach is highly modular, allowing for the incorporation of substituents from both starting materials to build a diverse library of quinoline derivatives.

Once the this compound core is formed, direct functionalization of the heterocyclic scaffold can be achieved. Nucleophilic aromatic substitution (SNAr) is a key reaction, particularly due to the activating effect of the fluorine substituent on the benzene (B151609) ring portion of the quinoline. researchgate.netmdpi.com The fluorine atom itself can be displaced by various nucleophiles under specific conditions, although this can also present a challenge if its retention is desired. nih.gov Additionally, methods for direct C-H functionalization, such as heterobenzylic fluorination of the alkyl side chains, offer advanced pathways for selective modification without pre-functionalization. rsc.org

Introduction of Diverse Functional Groups at Various Positions (e.g., Alkyl, Halogen, Heterocyclic Substituents)

The introduction of a wide range of functional groups onto the fluoroquinoline scaffold is essential for creating structural diversity. Synthetic chemists have developed numerous methods to install alkyl, halogen, and heterocyclic moieties at various positions.

Alkyl and Alkenyl Groups: The introduction of alkyl chains of varying lengths has been explored, primarily at the C-2 position. These groups can be installed by using appropriate β-keto esters in the Conrad-Limpach synthesis or via Wittig reactions on a precursor aldehyde to form alkenyl chains. tandfonline.com For example, 2-alkyl-6-fluoro-4-hydroxyquinolines can be synthesized and subsequently acetylated to produce 4-acetoxyquinoline analogs. tandfonline.com

Halogen Groups: Besides the fluorine at the C-6 position, other halogens can be introduced to create poly-halogenated derivatives. Bromination, for instance, can be achieved regioselectively using reagents like N-bromosuccinimide (NBS). The presence of multiple halogen atoms provides handles for further derivatization, such as through transition-metal-catalyzed cross-coupling reactions. nih.gov However, the high temperatures and basic conditions required for some reactions can lead to the undesired displacement of the fluorine atom via an SNAr mechanism. nih.gov

Heterocyclic Substituents: Complex heterocyclic groups can be appended to the quinoline core, often through Suzuki coupling reactions. This involves reacting a halogenated quinoline precursor with a heterocyclic boronic acid or ester in the presence of a palladium catalyst. nih.gov This strategy has been successfully used to synthesize potent inhibitor molecules containing moieties like 2-fluorophenyl and methyl-substituted pyridines. nih.gov

The following table summarizes various substituents and the methods used for their introduction onto the quinoline scaffold, based on research on analogous compounds.

| Substituent Type | Position(s) | Synthetic Method | Research Finding |

| Alkyl/Alkenyl | C-2 | Conrad-Limpach / Wittig Reaction | Synthesis of 2-alkyl and 2-alkenyl-6-fluoro-4-acetoxyquinolines. tandfonline.com |

| Halogen (Bromo) | C-6 | Bromination with NBS | Regioselective introduction of a bromine atom onto a 7-fluoroquinoline (B188112) derivative. |

| Heterocycle (Pyridyl) | C-2 | Suzuki Coupling | Installation of a 2-fluoro-6-methylpyridin-3-yl group on a quinoline core. nih.gov |

| Acetoxy | C-4 | Acetylation | Conversion of 4-hydroxyquinolines to 4-acetoxyquinolines. tandfonline.com |

| Methoxy | C-5, C-7, C-8 | Nucleophilic Substitution | Reaction of difluoroquinolines with sodium methoxide (B1231860) to yield methoxy-fluoroquinolines. researchgate.net |

Synthesis of Poly-substituted Fluoroquinoline Derivatives and their Unique Reactivity

The synthesis of poly-substituted fluoroquinoline derivatives often relies on powerful condensation reactions that can assemble complex structures in a few steps. The Friedländer synthesis is particularly notable for its efficiency in producing poly-substituted quinolines by reacting substituted 2-aminobenzophenones with compounds containing α-methylene ketones. researchgate.netacs.org This method offers a high degree of convergence, allowing for the strategic placement of multiple substituents on the final quinoline ring system.

The reactivity of these poly-substituted derivatives is significantly influenced by the electronic interplay of the various functional groups. The fluorine atom at C-6 generally renders the carbocyclic ring electron-deficient, making it susceptible to nucleophilic attack. This reactivity is a double-edged sword; it can be exploited for further functionalization via SNAr reactions, but it can also lead to instability under certain conditions, such as high temperatures or strong basic media, where the fluorine may be displaced. researchgate.netnih.gov

In contrast, the presence of electron-donating groups like methyl substituents can activate the ring towards electrophilic substitution, although such reactions are less common than nucleophilic substitutions on the fluoro-activated ring. The unique reactivity profile of poly-substituted fluoroquinolines allows them to serve as versatile intermediates in the synthesis of more complex heterocyclic systems. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

Achieving stereoselectivity in the synthesis of chiral quinoline derivatives is a significant challenge in organic chemistry. While specific examples for this compound are not prominent in the literature, general strategies for asymmetric synthesis can be applied. The creation of a stereogenic center often involves either modifying a substituent attached to the quinoline core or functionalizing the core itself in a stereocontrolled manner.

One established approach is the use of chiral auxiliaries. For instance, a chiral oxazolidinone auxiliary can be used to direct the stereoselective fluorination of an enolate, leading to the formation of a chiral α-fluoro-imide. nih.gov This principle could be adapted to functionalize a side chain on the this compound scaffold.

Another powerful strategy is organocatalysis, which employs small chiral organic molecules to catalyze enantioselective reactions. Domino reactions, such as a Michael addition followed by cyclization, can be catalyzed by bifunctional organocatalysts (e.g., those based on quinine (B1679958) or squaramide) to construct complex chiral heterocyclic systems with high enantiomeric excess. metu.edu.tr Such a method could hypothetically be used to build a chiral ring fused to the quinoline core or to introduce a chiral substituent.

The stereoselective cyclopropanation of activated alkenes using a ylide derived from a quinoline, such as 2,6-dimethylquinoline (B146794), has also been reported, demonstrating that the quinoline moiety itself can participate in reactions to form chiral products. researchgate.net These advanced methodologies provide a framework for the potential asymmetric synthesis of chiral derivatives of this compound, opening avenues for the exploration of their stereochemistry-dependent properties.

Advanced Applications in Chemical Research and Materials Science

Development of Novel Catalytic Systems Utilizing Quinoline (B57606) Ligands

Quinoline and its derivatives are widely employed as ligands in organometallic catalysis due to the coordinating ability of the nitrogen atom. nih.gov These ligands can stabilize transition metal centers and influence their catalytic activity and selectivity. The electronic properties of the quinoline ring are crucial in this regard; electron-donating groups tend to increase the electron density on the metal center, which can be beneficial in certain catalytic cycles, while electron-withdrawing groups have the opposite effect.

In the case of 6-Fluoro-2,7-dimethylquinoline, the fluorine atom at the 6-position acts as an electron-withdrawing group through its inductive effect, while the methyl groups at the 2- and 7-positions are electron-donating. This combination of substituents creates a unique electronic environment that could be advantageous in catalysis. For instance, copper complexes with quinoline-based ligands have been shown to be effective catalysts for oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com The catalytic efficiency of these complexes is dependent on the chemical structure of the quinoline ligand and the nature of the metal salt used. mdpi.com While specific studies on the catalytic applications of this compound are not extensively documented, its structural features suggest potential as a ligand in various transition-metal-catalyzed reactions. acs.org

Investigation in Organic Electronic Materials (e.g., Components for Organic Light-Emitting Diodes)

For this compound, the presence of the fluorine atom is expected to favorably modify its electronic properties for OLED applications. The lowered LUMO level could lead to improved electron injection and transport, while the strong C-F bond can enhance the material's resistance to degradation. rsc.org Quinoline-based materials have been successfully used as emitters in blue OLEDs. nih.gov The combination of the quinoline core with fluorine and methyl substituents in this compound makes it an interesting candidate for investigation in the development of new and efficient organic electronic materials.

| Emitting Material | Maximum EQE (%) | Turn-on Voltage (V) | Emission Color | Reference |

|---|---|---|---|---|

| DMAC-QL | 7.7 | 3.2 | Not Specified | rsc.org |

| PXZ-QL | 17.3 | 2.6 | Not Specified | rsc.org |

| PTZ-QL | 14.8 | 2.8 | Not Specified | rsc.org |

| 2,3-diphenyl-6-(10-(naphthalen-7-yl)anthracen-9-yl)quinoline | 0.80 | Not Specified | Blue | nih.gov |

Research in Liquid Crystal Development and Design

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecular structure of a compound plays a critical role in its ability to form liquid crystalline phases (mesophases). Typically, molecules that exhibit liquid crystallinity have a rigid core and flexible terminal groups. The quinoline ring, being a rigid and planar aromatic system, is a suitable core for the design of liquid crystalline materials. rsc.orgdntb.gov.ua

The introduction of fluorine atoms into the structure of potential liquid crystals can have a profound effect on their mesomorphic behavior. researchgate.net Fluorine is highly electronegative and its substitution can alter intermolecular interactions, dipole moments, and molecular packing, which are all critical factors for the formation of liquid crystal phases. researchgate.net The presence of methyl groups can also influence the molecular shape and flexibility, further tuning the liquid crystalline properties. While there is no specific research on the liquid crystalline properties of this compound itself, the combination of a rigid quinoline core with a polar fluorine substituent and methyl groups suggests that it could be a valuable building block for the synthesis of new liquid crystalline materials. rsc.orgresearchgate.net

Exploration as Components in Specialized Dyes and Pigments

Quinoline derivatives are known to be important intermediates in the synthesis of various dyes, including cyanine (B1664457) dyes. researchgate.net The extended π-conjugated system of the quinoline ring is responsible for its chromophoric properties. Modifications to the quinoline structure, such as the introduction of substituents, can be used to tune the color and photophysical properties of the resulting dyes. mdpi.com For instance, 2,6-dimethylquinoline (B146794) is a known intermediate in the synthesis of certain dyes.

The photophysical properties of fluorinated styrylquinolines have been studied, and it has been shown that the introduction of fluorine atoms can influence their absorption and emission characteristics. researchgate.net The this compound molecule, with its combination of a quinoline core, a fluorine atom, and methyl groups, has the potential to serve as a scaffold for the development of specialized dyes and pigments. The fluorine atom, being electron-withdrawing, could lead to a bathochromic (red) shift in the absorption and emission spectra compared to the non-fluorinated analogue.

Electrochemical Studies for Redox Properties and Charge Transporting Capabilities

Electrochemical studies, particularly cyclic voltammetry, are essential for understanding the redox properties of organic molecules. These studies provide information about the HOMO and LUMO energy levels, which are crucial for applications in organic electronics. The reduction potentials of a series of quinolinium salts have been determined using cyclic voltammetry, with values ranging from -0.43 to -1.08 V. nih.gov

The substitution pattern on the quinoline ring significantly influences its redox behavior. Electron-withdrawing substituents, such as fluorine, make the molecule more susceptible to reduction (higher reduction potential) by stabilizing the resulting radical anion. researchgate.net Conversely, electron-donating groups like methyl groups would be expected to make reduction more difficult. Therefore, this compound would exhibit redox properties that are a balance of these opposing electronic effects.

| Compound | Reduction Potential (V) | Reference |

|---|---|---|

| Quinolinium salt with bis(2-methylthio)vinyl sidechain | -0.43 to -1.08 | nih.gov |

| General quinolinium salts | -0.43 to -1.08 | marquette.edu |

There is a direct correlation between the electrochemical properties of a molecule and its electronic excited state energies. The energy of the HOMO and LUMO can be estimated from the oxidation and reduction potentials, respectively, obtained from cyclic voltammetry. The HOMO-LUMO gap is related to the energy of the lowest electronic transition, which can be observed in the UV-Vis absorption spectrum.

For fluorescent molecules, the energy of the emitted light is related to the energy difference between the first excited state and the ground state. By understanding the redox properties of this compound, it is possible to predict its electronic absorption and emission characteristics. This correlation is fundamental in the design of new materials for optoelectronic applications, such as OLEDs and fluorescent probes.

Conjugated polymers are a class of materials that are being extensively studied for their applications in organic electronics, including transistors and solar cells. nih.gov The charge transport properties of these polymers are highly dependent on their chemical structure and solid-state packing. nih.gov The incorporation of specific monomer units, such as quinoline derivatives, can be used to tailor the electronic and morphological properties of the resulting polymers.

The quinoline moiety, with its electron-deficient nature, is a good candidate for incorporation into n-type (electron-transporting) or ambipolar polymers. The presence of the fluorine atom in this compound would further enhance its electron-accepting character, potentially leading to improved electron mobility in a polymeric system. rsc.org While specific research on polymers containing this compound is not widely available, the study of related polymer systems suggests that it could be a valuable component for the development of new high-performance charge-transporting materials. rsc.orgrsc.org

Advanced Separation and Purification Technologies for Quinoline Compounds

The isolation and purification of quinoline compounds, including substituted derivatives like this compound, are critical for their application in chemical research and materials science. The complexity of reaction mixtures and the presence of structurally similar isomers necessitate the use of advanced separation and purification technologies to achieve the high purity levels required for these applications. Modern techniques offer significant advantages in terms of efficiency, resolution, and scalability over traditional methods.

Key advanced methodologies for the separation and purification of quinoline compounds include sophisticated chromatographic techniques, advanced crystallization methods, and innovative extraction processes. These technologies are designed to handle the unique chemical properties of quinoline derivatives, such as their basicity, aromaticity, and potential for isomerization.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) stands out as a robust and sensitive method for the simultaneous determination and separation of various quinoline derivatives, particularly fluoroquinolones. nih.gov The use of HPLC with Diode-Array Detection (HPLC-DAD) allows for the efficient and robust separation of multiple fluoroquinolone-based antimicrobial drugs. nih.gov The development of such methods often follows the Quality-by-Design (QbD) concept to ensure reliability and optimal performance. nih.gov For chiral quinoline compounds, HPLC is also instrumental in separating enantiomers, which is crucial as different stereoisomers can exhibit varied biological activities. researchgate.net

Thin-Layer Chromatography (TLC) also serves as a valuable tool, especially for establishing optimal separation conditions for fluoroquinolones. researchgate.net Two-dimensional TLC on silica (B1680970) gel has demonstrated good separation of various veterinary fluoroquinolones. researchgate.net The choice of sorbent material, such as plain silica gel or chemically bonded phases (diol, amino, cyanopropyl), can be optimized to improve selectivity. researchgate.net

| Chromatographic Method | Application | Key Findings | Reference |

| HPLC-DAD | Simultaneous determination of five fluoroquinolone drugs | Achieved linear signal response in a concentration range of 45-20,000 ng/mL with high precision and accuracy. | nih.gov |

| Chiral HPLC | Separation of fluoroquinolone stereoisomers | Essential for quantifying enantiomeric composition due to the importance of chirality in bioactivities. | researchgate.net |

| 2D-TLC | Analysis of veterinary fluoroquinolones | Good separation achieved on silica gel, with retention parameters compared for various chromatographic systems. | researchgate.net |

| HPLC/MS | Confirmation of fluoroquinolone antibiotics | Suitable for the confirmation of eight different fluoroquinolones in biological matrices at levels ≥ 25 ppb. | usda.gov |

Advanced Crystallization and Precipitation Methods

Crystallization is a fundamental and highly effective technique for the purification of solid organic compounds, including quinoline derivatives. uct.ac.za The process involves dissolving the impure compound in a suitable hot solvent, followed by slow cooling to allow for the formation of pure crystals as the solubility of the compound decreases. uct.ac.za The selection of an appropriate solvent system is critical; ideally, one solvent will sparingly dissolve the compound upon heating, while another will not dissolve it at all, allowing for a controlled precipitation. rochester.edu

For quinoline itself, purification can be achieved by converting it into a salt, such as the phosphate (B84403) or picrate (B76445), which can then be crystallized and subsequently converted back to the free base. lookchem.com A patented method for purifying a complex quinolinecarboxylic acid derivative involves heating and stirring the compound in a specific solvent, followed by cooling to precipitate the purified crystals. google.com This demonstrates the importance of solvent selection and temperature control in achieving high purity. Another approach involves the purification of quinaldine (B1664567) (2-methylquinoline) through crystallization with phenol (B47542). researchgate.net

| Crystallization Technique | Target Compound Class | Description | Reference |

| Salt Formation and Crystallization | General Quinoline | Conversion to phosphate or picrate salts, crystallization of the salt, and reconversion to the pure amine. | lookchem.com |

| Solvent-Mediated Precipitation | Quinolinecarboxylic acid derivative | Heating and stirring in a selected solvent (e.g., DMF), followed by cooling to precipitate purified crystals. | google.com |

| Co-crystallization | Quinaldine (2-Methylquinoline) | Use of phenol to form a crystalline adduct with quinaldine, facilitating its purification from coal tar. | researchgate.net |

| pH Adjustment and Precipitation | 8-Hydroxyquinoline | Adjusting the pH of a solution to precipitate impurities (polymers) before isolating the target compound from the filtrate. | google.com |

Advanced Extraction Technologies

Liquid-liquid extraction (LLE) remains a staple in purification, but more advanced methods offer improved efficiency and selectivity. Emulsion Liquid Membrane (ELM) extraction has been successfully applied for the separation of isoquinoline (B145761) alkaloids. elsevier.es This technique involves the use of a liquid membrane (an emulsion of an organic solvent and a stripping agent) to selectively transport the target compounds from a feed phase to a receiving phase.

The use of ionic liquids (ILs) as extractants represents a significant advancement in the separation of nitrogen-containing compounds like quinoline from oil mixtures. mdpi.com Aqueous solutions of specific (hydroxy)quinolinium and benzothiazolium-based ionic liquids have shown high efficiency in removing quinoline from simulated oil, with removal rates exceeding 95% under optimized conditions. mdpi.com These ILs can often be recovered and reused, making the process more sustainable. mdpi.com

| Extraction Method | Target Compounds | Extraction Efficiency | Key Advantages | Reference |

| Emulsion Liquid Membrane (ELM) | Isoquinoline Alkaloids | Achieved complete separation of nine alkaloids within 4 minutes, with higher efficiency than conventional LLE. | Rapid and efficient separation. | elsevier.es |

| Ionic Liquid Extraction | Pyridine (B92270), Quinoline, Aniline (B41778) | Removal efficiency for quinoline up to 99.05% at 25 °C. | High selectivity, reusability of the extractant, and simplified operation. | mdpi.com |

| Solvent Extraction | Quinoline from complex mixtures | Use of formamide, ethylene (B1197577) glycol, or ethanolamine (B43304) as extractants to avoid acidification. | Simplified process by avoiding chemical reaction and subsequent neutralization steps. | google.com |

Conclusion and Future Research Directions

Summary of Key Academic Research Insights into 6-Fluoro-2,7-dimethylquinoline

Academic research directly focusing on the specific chemical entity This compound is limited in currently accessible literature. However, a comprehensive understanding of this compound can be extrapolated from the extensive body of research on substituted quinolines, particularly those bearing fluoro and methyl groups. The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties. mdpi.comresearchgate.netrsc.org

Key insights from related research indicate that the introduction of a fluorine atom at the 6-position of the quinoline ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine's high electronegativity can alter the pKa of the quinoline nitrogen and affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for biological target binding. researchgate.net

The presence of methyl groups at the 2- and 7-positions will also play a critical role in defining the compound's characteristics. The 2-methyl group, in particular, can influence the reactivity of the adjacent nitrogen atom and provide a site for further functionalization. The 7-methyl group will impact the electronic environment of the benzene (B151609) portion of the quinoline ring system.

While direct experimental data for this compound is scarce, its synthesis could theoretically be achieved through established methodologies for quinoline synthesis, such as the Doebner-von Miller reaction, Friedländer synthesis, or modern transition-metal-catalyzed cyclization reactions. organic-chemistry.orgrsc.orgwikipedia.orgwikipedia.org For instance, the Doebner-von Miller reaction could potentially utilize 4-fluoro-3-methylaniline (B1294958) as a key starting material. wikipedia.org Spectroscopic characterization would likely rely on standard techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure.

Emerging Methodologies and Technologies Driving Future Quinoline Chemistry Research

The field of quinoline chemistry is continuously evolving, driven by the development of novel synthetic methodologies and advanced technologies that promise greater efficiency, sustainability, and molecular diversity. These emerging trends are poised to significantly impact the future study of compounds like this compound.

Key emerging methodologies and technologies include:

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for the synthesis of quinolines under mild and environmentally benign conditions. mdpi.comnih.govrsc.org These methods often utilize organic dyes or semiconductor materials as photocatalysts to initiate cyclization reactions, offering an alternative to traditional high-temperature approaches. mdpi.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of quinoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.orgresearchgate.netacs.org This technology is particularly advantageous for rapid library synthesis in drug discovery.

Transition-Metal Catalysis: The use of transition metals such as palladium, copper, nickel, and cobalt continues to be a major driver of innovation in quinoline synthesis. mdpi.comorganic-chemistry.org Recent advancements focus on C-H activation and functionalization, allowing for the direct and atom-economical construction of complex quinoline scaffolds. mdpi.com

Nanocatalysis: The application of nanocatalysts in quinoline synthesis is a growing area of interest. acs.org Nanoparticles offer high surface area-to-volume ratios and unique catalytic properties, leading to enhanced reaction rates and selectivity.

Computational Chemistry and Machine Learning: Density Functional Theory (DFT) calculations and other computational methods are increasingly used to predict the structural, electronic, and spectroscopic properties of quinoline derivatives. bioline.org.brtandfonline.combohrium.commdpi.com These in silico approaches can guide synthetic efforts and help in the rational design of molecules with desired functionalities. Machine learning algorithms are also being explored to predict reaction outcomes and optimize synthetic conditions. mdpi.com

Multicomponent Reactions (MCRs): MCRs provide an efficient and convergent approach to synthesize complex quinoline derivatives in a single step from three or more starting materials. rsc.org These reactions are highly atom-economical and allow for the rapid generation of diverse molecular libraries.

These cutting-edge methodologies will undoubtedly facilitate more in-depth investigations into the synthesis and properties of specifically substituted quinolines like this compound.

Potential for Further Academic Exploration and Interdisciplinary Research involving this compound

The unique substitution pattern of This compound presents numerous opportunities for further academic exploration and interdisciplinary research. Based on the known properties of related compounds, several promising avenues can be identified.

Potential areas for future research include:

Medicinal Chemistry: The quinoline core is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net The specific combination of a fluoro and two methyl groups in this compound could lead to novel biological activities. Future research could involve the synthesis of this compound and its screening against a variety of biological targets.

Materials Science: Quinoline derivatives are known to exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. numberanalytics.com The fluorine substituent in this compound could enhance its fluorescence quantum yield and photostability, making it a candidate for development as a novel fluorophore.

Catalysis: The nitrogen atom in the quinoline ring can act as a ligand for transition metals. Research could be directed towards synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations.

Computational and Spectroscopic Studies: A detailed theoretical investigation of the structural, electronic, and spectroscopic properties of this compound using computational methods like DFT would provide valuable insights for its synthesis and potential applications. bohrium.comnih.govbohrium.com Experimental spectroscopic studies would be essential to validate the computational predictions.

Agrochemicals: The quinoline scaffold is also found in some agrochemicals. numberanalytics.com The potential of this compound as a lead compound for the development of new herbicides, fungicides, or insecticides could be an area of interdisciplinary research bridging chemistry and agricultural science.

The table below summarizes the potential research directions and the key contributing features of this compound.

| Research Area | Key Contributing Features of this compound | Potential Applications |

| Medicinal Chemistry | Fluoro and methyl substitutions influencing bioactivity and metabolic stability. | Novel anticancer, antimicrobial, or anti-inflammatory agents. |

| Materials Science | Fluorine substitution potentially enhancing fluorescence. | Organic light-emitting diodes (OLEDs), chemical sensors, fluorescent probes. |

| Catalysis | Quinoline nitrogen as a potential ligand for metal catalysts. | Homogeneous and heterogeneous catalysis. |

| Computational Chemistry | Unique electronic properties for theoretical modeling. | Prediction of reactivity, spectroscopic properties, and biological activity. |

| Agrochemicals | Potential for novel biological activity against pests and pathogens. | Development of new herbicides, fungicides, or insecticides. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-2,7-dimethylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can be adapted from fluorinated quinoline protocols. For example, fluorination via nucleophilic substitution (e.g., using KF·2H₂O under microwave irradiation) or electrophilic fluorinating agents can introduce the fluorine atom. Methyl groups at positions 2 and 7 may be introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Evidence from fluorinated quinoline syntheses suggests that solvent choice (e.g., DMF or THF) and temperature control (reflux at 343 K) are critical for minimizing side reactions . Reaction yields (e.g., 25–82%) depend on purification techniques like column chromatography or recrystallization, as seen in analogous quinoline derivatives .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for fluorine-coupled protons (e.g., C-F splitting in aromatic regions) and methyl groups (singlets at ~2.5 ppm for CH₃) are key identifiers. Substituent effects on chemical shifts can be compared to tetrahydroquinoline analogs .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ at m/z 190.09 for C₁₁H₁₁FN). Fragmentation patterns help distinguish positional isomers .

- IR : Stretching vibrations for C-F (~1100 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) provide structural validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Systematic meta-analysis of structure-activity relationships (SAR) is recommended. For instance, modifying substituents (e.g., replacing 7-CH₃ with electron-withdrawing groups) can clarify antimicrobial vs. anticancer activity trends. Cross-referencing biological data from fluorinated quinolines with similar substitution patterns (e.g., 6-Fluoro-4-hydroxy derivatives) helps identify consistent trends .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The fluorine atom’s electronegativity deactivates the quinoline ring, directing nucleophilic attacks to specific positions (e.g., para to fluorine). Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps, correlating with experimental reaction rates. Studies on analogous 6-chloroquinolines show good agreement between predicted and observed regioselectivity .

Q. What crystallographic techniques validate the solid-state structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, C–H···F contacts). For example, dihedral angles between aromatic rings in ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]quinoline-3-carboxylate were measured at 4.17°, confirming planarity. Weak intramolecular interactions (e.g., C–H···O) stabilize the crystal lattice, as seen in related quinoline structures .

Q. How do solvent polarity and temperature affect the fluorescence properties of this compound?

- Methodological Answer : Solvatochromic shifts in UV-Vis/fluorescence spectra (e.g., λₑₘ in acetone vs. water) quantify polarity-dependent emission. Temperature-controlled studies (e.g., 298–77 K) reveal aggregation-induced emission (AIE) or quenching. For fluorinated quinolines, electron-withdrawing substituents typically enhance quantum yields in non-polar solvents due to reduced non-radiative decay .

Data Analysis and Experimental Design

Q. How should researchers design experiments to optimize the catalytic hydrogenation of this compound?

- Methodological Answer : Use a factorial design to test variables:

- Catalyst : Pd/C vs. Raney Ni (10–20% loading).

- Pressure : 1–5 atm H₂.

- Solvent : Ethanol vs. ethyl acetate.

Monitor conversion via GC-MS and assess selectivity for tetrahydro derivatives. Evidence from tetrahydroquinoline syntheses indicates higher pressures (3–5 atm) favor full saturation without over-reduction .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or hierarchical clustering) to identify outliers or confounding variables (e.g., assay type, purity). Meta-regression models adjust for study-specific biases. For example, inconsistencies in IC₅₀ values for antimicrobial activity may arise from differences in bacterial strains, which can be normalized using z-score transformations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。